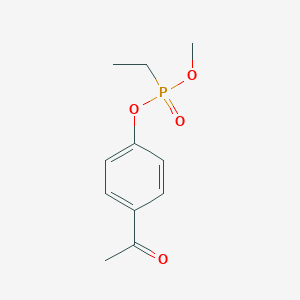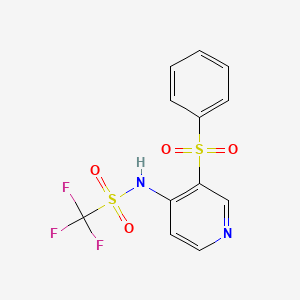![molecular formula C21H27NS B14203582 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine CAS No. 830320-19-9](/img/structure/B14203582.png)
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of a phenylsulfanyl group attached to a dec-1-en-1-yl chain, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine typically involves the following steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through the reaction of a phenylthiol with an appropriate alkyl halide under basic conditions.
Formation of the Dec-1-en-1-yl Chain: The dec-1-en-1-yl chain can be synthesized through the reaction of a suitable alkene with a halogenating agent, followed by dehydrohalogenation.
Coupling with Pyridine: The final step involves the coupling of the phenylsulfanyl-dec-1-en-1-yl intermediate with a pyridine derivative under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The double bond in the dec-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be carried out using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activities. The pyridine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.
3-[2-(Phenylsulfanyl)prop-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
3-[2-(Phenylsulfanyl)but-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
Uniqueness
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is unique due to its specific alkyl chain length and the presence of both the phenylsulfanyl group and the pyridine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
830320-19-9 |
|---|---|
Molekularformel |
C21H27NS |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
3-(2-phenylsulfanyldec-1-enyl)pyridine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-8-15-21(17-19-12-11-16-22-18-19)23-20-13-9-7-10-14-20/h7,9-14,16-18H,2-6,8,15H2,1H3 |
InChI-Schlüssel |
GSLJFPCSZPOJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


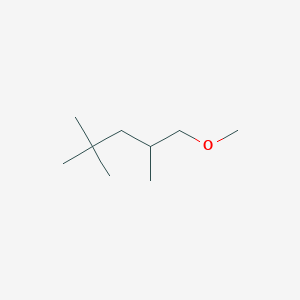

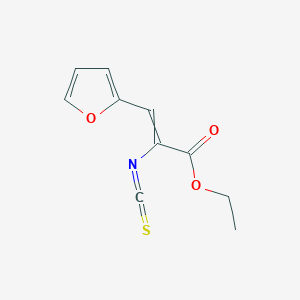
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
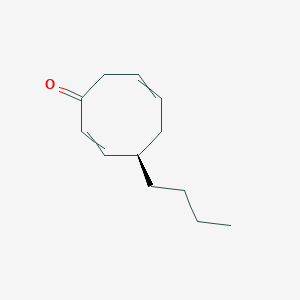
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

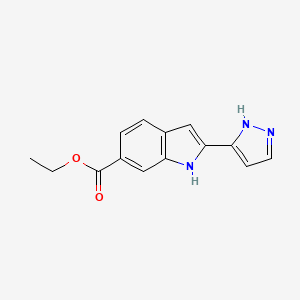
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
